molecular formula C10H11Cl2NO B14065480 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14065480
M. Wt: 232.10 g/mol
InChI Key: RDDGDRRPLGMLTI-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the chloromethylation of a phenyl ring followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives. Common reagents include sodium azide or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:

    1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: This compound lacks the additional chlorine atom on the propanone chain, which may affect its reactivity and applications.

    Phenacyl chloride: A related compound with a simpler structure, often used in different chemical contexts.

    Fluorinated analogs: These compounds may exhibit different chemical and biological properties due to the presence of fluorine atoms.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2

InChI Key

RDDGDRRPLGMLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)CCl)N

Origin of Product

United States

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